Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a carboxylate ester functional group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using reagents like cyanomethyl halides.
Esterification: The carboxylate ester functional group is introduced through esterification reactions involving benzyl alcohol and carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include benzyl alcohol and benzaldehyde derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Benzyl 3-methylpiperidine-1-carboxylate: Lacks the cyanomethyl group, which may result in different reactivity and applications.
3-(Cyanomethyl)-3-methylpiperidine-1-carboxylate:
Uniqueness: Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzyl and cyanomethyl groups allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(9-10-17)8-5-11-18(13-16)15(19)20-12-14-6-3-2-4-7-14/h2-4,6-7H,5,8-9,11-13H2,1H3 |
InChI Key |
XQHDCIBYNZVJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CC#N |
Origin of Product |
United States |
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